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This technical guide provides a comprehensive overview of the pharmacokinetic and

pharmacodynamic properties of CB-13, a compound with significant therapeutic potential. It

has come to light that "CB-13" can refer to two distinct molecules: a peripherally restricted

cannabinoid receptor agonist (also known as CRA13 or SAB-378) and Grapiprant, a selective

prostaglandin EP4 receptor antagonist. This guide will primarily focus on the cannabinoid

agonist CB-13, with a separate section detailing the characteristics of Grapiprant to ensure

clarity and comprehensiveness for the scientific community.

Part 1: CB-13 (CRA13/SAB-378) - A Peripherally
Acting Cannabinoid Agonist
CB-13, also identified as CRA13 and SAB-378, is a potent agonist for both cannabinoid

receptor type 1 (CB1) and type 2 (CB2).[1][2] A key characteristic of this compound is its limited

ability to cross the blood-brain barrier, which results in predominantly peripheral effects at lower

doses.[1] This property makes CB-13 a subject of interest for therapeutic applications aiming to

avoid the central nervous system side effects associated with cannabinoid receptor activation.

[3]

Pharmacokinetics
A first-in-human Phase I clinical trial involving single oral doses of CB-13 (ranging from 1 to 80

mg) in healthy male volunteers under fasted conditions provided key pharmacokinetic data.[4]
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Absorption and Distribution:

CB-13 is rapidly absorbed following oral administration, with the time to reach maximum

plasma concentration (Tmax) ranging from 1.5 to 2 hours.[4] The peak plasma concentration

(Cmax) and the area under the concentration-time curve (AUC) demonstrate linear

pharmacokinetics over the 1 to 80 mg dose range.[4] Due to its lipophilic nature, CB-13 is

poorly soluble, which can lead to variable absorption.[5]

The influence of food on the bioavailability of CB-13 was investigated in a crossover study

where a 40 mg dose was administered after a high-fat, high-calorie breakfast.[4] Food intake

led to an approximate two-fold increase in both Cmax and AUC, indicating enhanced

absorption in the fed state.[4] This is a common phenomenon for lipophilic drugs, where the

presence of dietary fats can improve dissolution and absorption.[6][7][8]

Metabolism and Elimination:

The apparent elimination half-life (t1/2) of CB-13 was observed to be between 21 to 36 hours in

the fasted state and 30 to 41 hours in the fed state.[4]

Quantitative Pharmacokinetic Data in Humans

Parameter 1-80 mg (Fasted) 40 mg (Fed)

Dose Range (mg) 1 - 80 40

Cmax (ng/mL) 7.8 - 467.6 ~2-fold increase vs. fasted

Tmax (h) 1.5 - 2 1.5 - 2

AUC(0-tz) Linear increase with dose ~2-fold increase vs. fasted

t1/2 (h) 21 - 36 30 - 41

Table 1: Summary of single-dose pharmacokinetic parameters of CB-13 in healthy male

volunteers. Data extracted from Gardin et al., 2009.[4]

Experimental Protocols
First-in-Human Pharmacokinetic Study:
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Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

[4]

Subjects: 69 healthy adult males were enrolled, with 63 randomized across seven cohorts

(n=9 per cohort, with 6 receiving CB-13 and 3 receiving placebo).[4]

Dosing: Single oral doses of 1, 5, 10, 20, 40, 60, or 80 mg of CB-13 were administered in a

fasted state.[4]

Food Effect Arm: A separate crossover study with 6 subjects received a 40 mg dose of CB-

13 on two separate occasions: once after a high-fat, high-calorie breakfast and once in a

fasted state, with a 2-week washout period.[4]

Sampling: Blood samples were collected at predefined time points to determine the plasma

concentrations of CB-13.

Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-

compartmental analysis.

Pharmacodynamics
CB-13 acts as a potent agonist at both CB1 and CB2 receptors, with EC50 values of 6.1 nM

and 27.9 nM, respectively.[2] Its pharmacodynamic effects are primarily mediated through the

activation of these receptors in peripheral tissues.

Mechanism of Action and Signaling Pathway:

Activation of peripheral CB1 receptors by CB-13 has been shown to produce analgesic effects

in preclinical models of inflammatory and neuropathic pain.[3][9] In cultured mouse dorsal root

ganglion neurons, CB-13 reduced TRPV1 sensitization and neuronal hyperexcitability induced

by the inflammatory mediator prostaglandin E2 (PGE2).[3][10] This suggests a mechanism for

its analgesic actions at the peripheral level.[3]
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Caption: CB-13 signaling pathway in sensory neurons.

Preclinical Efficacy and Central Nervous System Effects:

In a mouse model of inflammatory pain, CB-13 demonstrated a dose-dependent reduction in

mechanical allodynia.[10] With acute dosing, signs of central CB1 receptor activation were only

observed at doses approximately 10-fold higher than the effective dose for analgesia.[3]

However, repeated dosing led to analgesic tolerance and signs of central nervous system

activity, suggesting that chronic administration may lead to increased CNS exposure.[3][10]

The effects of CB-13 on gastrointestinal motility have also been investigated. In mice, SAB378

was shown to slow gastrointestinal transit, an effect mediated by peripheral CB1 receptors.[11]

Part 2: Grapiprant - A Selective EP4 Receptor
Antagonist
Grapiprant is a non-steroidal anti-inflammatory drug (NSAID) of the piprant class.[12] It is also

sometimes referred to as CB-13 in some contexts, though its mechanism of action is distinct

from the cannabinoid agonist. Grapiprant functions as a selective antagonist of the

prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[12][13]
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Pharmacokinetics
Pharmacokinetic data for Grapiprant is available from studies in animals, particularly dogs and

horses, as it is approved for veterinary use to manage pain and inflammation associated with

osteoarthritis.[12][13]

Absorption and Bioavailability:

In horses, following a 2 mg/kg oral dose, Grapiprant is rapidly absorbed with a Tmax of 1.5

hours and a Cmax of 31.9 ng/mL.[13][14] The mean bioavailability in this species is reported to

be 39%.[13][14]

Distribution and Elimination:

Grapiprant has a high volume of distribution (6.6 L/kg in horses) and is highly protein-bound.

[13][15] The elimination half-life in horses is approximately 5.86 hours.[13]

Quantitative Pharmacokinetic Data in Horses

Parameter 2 mg/kg Oral Dose

Cmax (ng/mL) 31.9

Tmax (h) 1.5

AUC (ng.hr/mL) 2000

Bioavailability (%) 39

t1/2 (h) 5.86

Volume of Distribution (L/kg) 6.6

Table 2: Summary of pharmacokinetic parameters of Grapiprant in horses. Data extracted from

DrugBank and New Drug Approvals.[13][14]

Experimental Protocols
Pharmacokinetic Study in Horses:
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Study Design: While specific details of the study design are not extensively provided in the

search results, the data is derived from studies involving the oral administration of Grapiprant

to horses.

Dosing: A dose of 2 mg/kg was administered.[13][14]

Sampling: Serum concentrations of Grapiprant were measured at various time points up to

72 hours post-administration.[13][14]

Analysis: Pharmacokinetic parameters were calculated from the serum concentration-time

data.

Pharmacodynamics
Mechanism of Action and Signaling Pathway:

Grapiprant's therapeutic effect stems from its selective antagonism of the EP4 receptor.[12][13]

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[12][16] It exerts its

effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily

responsible for mediating PGE2-elicited pain and inflammation.[13][16] By blocking the EP4

receptor, Grapiprant inhibits the downstream signaling cascade responsible for these

inflammatory responses without affecting the production of prostanoids, thereby avoiding some

of the side effects associated with traditional COX-inhibiting NSAIDs.[12]
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Caption: Grapiprant's mechanism of action via EP4 receptor antagonism.
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Clinical and Preclinical Efficacy:

Grapiprant has been shown to be effective in reducing pain in various inflammatory pain

models in rats and in clinical studies of dogs with osteoarthritis.[12][13][16] Preclinical studies

indicate its efficacy in both acute and chronic pain and inflammation, with effects comparable to

rofecoxib and piroxicam.[14][16] It has also been investigated in humans for the control of pain

and inflammation associated with osteoarthritis.[13][16]

Safety Profile:

Common side effects of Grapiprant in animals include vomiting, diarrhea, and loss of appetite.

[12] Because it does not interfere with prostaglandin production, it is suggested to have a more

favorable safety profile concerning gastrointestinal and renal effects compared to traditional

NSAIDs.[12][15]

In conclusion, while the designation "CB-13" can be ambiguous, this guide has delineated the

distinct pharmacokinetic and pharmacodynamic profiles of both the cannabinoid agonist CB-13

(CRA13/SAB-378) and the EP4 antagonist Grapiprant. This information is intended to provide

researchers, scientists, and drug development professionals with a clear and comprehensive

understanding of these two important compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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